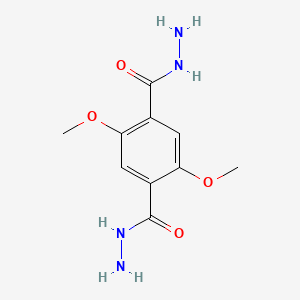
2,5-Dimethoxyterephthalohydrazide
描述
2,5-Dimethoxyterephthalohydrazide: is a chemical compound with the molecular formula C10H14N4O4 and a molecular weight of 254.25 g/mol . It is a p-dimethoxybenzene functionalized with two hydrazide groups at the para-position . This compound is known for its applications in the synthesis of covalent organic frameworks (COFs) and its role in photocatalytic hydrogen evolution and pH sensors .
作用机制
Target of Action
2,5-Dimethoxyterephthalohydrazide (DMTH) is primarily used in the synthesis of covalent organic frameworks (COFs) . These COFs are crystalline porous materials that have shown great potential for various applications, including photocatalysis .
Mode of Action
DMTH interacts with other compounds such as 1,3,5-triformylbenzene (TFB) and 2-hydroxy-1,3,5-benzenetricarbaldehyde (SOH) under solvothermal conditions to form hydrophilic two-dimensional COFs . The resulting COFs exhibit high crystallinity, large surface areas, and good thermal and chemical stability .
Biochemical Pathways
The COFs synthesized using DMTH can serve as photocatalysts for visible-light-driven oxidative coupling reactions of benzylamines in aqueous solution .
Pharmacokinetics
Its use in the synthesis of cofs suggests that its bioavailability may be influenced by factors such as its solubility under solvothermal conditions and its interactions with other compounds .
Result of Action
The primary result of DMTH’s action is the formation of COFs with desirable properties for various applications . For instance, the COFs can be used as photocatalysts for oxidative coupling reactions of benzylamines, exhibiting high conversion, selectivity, and recyclability .
生化分析
Biochemical Properties
2,5-Dimethoxyterephthalohydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as hydrolases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex. Additionally, this compound can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that participate in further biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In endothelial cells, it has been shown to modulate cell signaling pathways, particularly those involving the tumor necrosis factor receptor . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. For instance, this compound can influence glycolysis and oxidative phosphorylation, thereby altering the energy balance within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These adverse effects are often associated with the accumulation of reactive oxygen species and the disruption of cellular homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its conversion into various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its solubility and the presence of binding sites on cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . These modifications can include phosphorylation or glycosylation, which influence the compound’s localization and its interactions with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dimethoxyterephthalohydrazide can be synthesized from 2,5-dihydroxyterephthalic acid. The synthetic route involves the reaction of 2,5-dihydroxyterephthalic acid with hydrazine hydrate under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 2,5-Dimethoxyterephthalohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes to form hydrazone linkages, which are crucial in the synthesis of covalent organic frameworks (COFs).
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions:
Aldehydes: Used in condensation reactions to form hydrazone linkages.
Solvents: Ethanol and other organic solvents are commonly used in these reactions.
Major Products:
Covalent Organic Frameworks (COFs): These are the primary products formed from the condensation reactions involving this compound.
科学研究应用
2,5-Dimethoxyterephthalohydrazide has several scientific research applications, including:
相似化合物的比较
2,5-Diethoxyterephthalohydrazide: This compound is similar in structure but has ethoxy groups instead of methoxy groups.
2,5-Dihydroxyterephthalohydrazide: This compound has hydroxy groups instead of methoxy groups.
Uniqueness: 2,5-Dimethoxyterephthalohydrazide is unique due to its methoxy functional groups, which enhance its reactivity and make it suitable for specific applications in COFs and photocatalysis .
属性
IUPAC Name |
2,5-dimethoxybenzene-1,4-dicarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-17-7-3-6(10(16)14-12)8(18-2)4-5(7)9(15)13-11/h3-4H,11-12H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKFGEOWEBMUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NN)OC)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


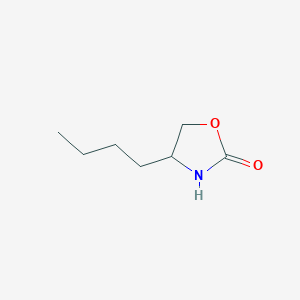

![4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline](/img/structure/B3084829.png)
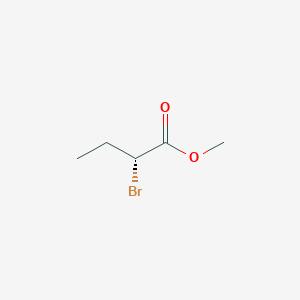

![4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-7-ethoxy-6-[(1-methyl-2-pyrrolidinylidene)amino]-3-quinolinecarbonitrile](/img/structure/B3084861.png)
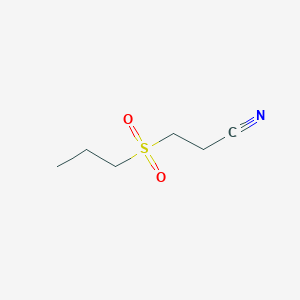
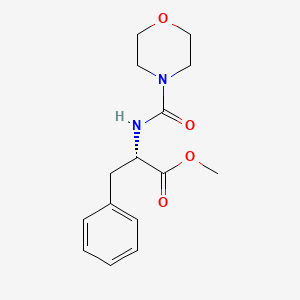
![1-[4-(3-Chlorophenoxy)phenyl]ethanone](/img/structure/B3084882.png)


![2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3084912.png)
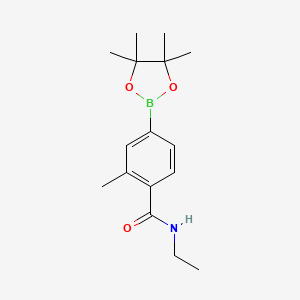
![3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3084932.png)
